molecular formula C29H30N6O5 B10837159 4-(4-(cyclopentyloxy)-5-(2-methylbenzo[d]oxazol-6-yl)-7H-pyrrolo[2,3-d]pyrimidin-2-ylamino)-N-(2-hydroxyethyl)-3-methoxybenzamide

4-(4-(cyclopentyloxy)-5-(2-methylbenzo[d]oxazol-6-yl)-7H-pyrrolo[2,3-d]pyrimidin-2-ylamino)-N-(2-hydroxyethyl)-3-methoxybenzamide

Cat. No.: B10837159
M. Wt: 542.6 g/mol
InChI Key: DUZMKFLMNMTYDM-UHFFFAOYSA-N
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Description

It is an inhibitor of the beta adrenergic receptor kinase 1 (GRK2) and beta adrenergic receptor kinase 2 (GRK3) . These kinases are involved in the regulation of G protein-coupled receptors (GPCRs), which play a crucial role in various physiological processes.

Preparation Methods

The synthesis of Compound 101 involves several steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically involves the use of common organic reactions such as nucleophilic substitution, condensation, and cyclization reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yield and purity .

Chemical Reactions Analysis

Compound 101 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents used include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Scientific Research Applications

Compound 101 has a wide range of scientific research applications, including:

    Chemistry: It is used as a tool compound to study the function of GRK2 and GRK3 in various biochemical pathways.

    Biology: It is used to investigate the role of GPCRs in cellular signaling and regulation.

    Medicine: It has potential therapeutic applications in the treatment of diseases related to GPCR dysregulation, such as cardiovascular diseases and cancer.

    Industry: It is used in the development of new drugs and therapeutic agents targeting GPCRs .

Mechanism of Action

Compound 101 exerts its effects by inhibiting the activity of GRK2 and GRK3. These kinases are involved in the desensitization of activated GPCRs, which is a crucial step in the regulation of cellular signaling. By inhibiting GRK2 and GRK3, Compound 101 can modulate the activity of GPCRs and influence various physiological processes. The molecular targets and pathways involved include the beta adrenergic receptor signaling pathway and the μ opioid receptor signaling pathway .

Comparison with Similar Compounds

Compound 101 is unique in its selectivity for GRK2 and GRK3. Similar compounds include other GRK inhibitors, such as:

Properties

Molecular Formula

C29H30N6O5

Molecular Weight

542.6 g/mol

IUPAC Name

4-[[4-cyclopentyloxy-5-(2-methyl-1,3-benzoxazol-6-yl)-7H-pyrrolo[2,3-d]pyrimidin-2-yl]amino]-N-(2-hydroxyethyl)-3-methoxybenzamide

InChI

InChI=1S/C29H30N6O5/c1-16-32-22-9-7-17(13-24(22)39-16)20-15-31-26-25(20)28(40-19-5-3-4-6-19)35-29(34-26)33-21-10-8-18(14-23(21)38-2)27(37)30-11-12-36/h7-10,13-15,19,36H,3-6,11-12H2,1-2H3,(H,30,37)(H2,31,33,34,35)

InChI Key

DUZMKFLMNMTYDM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(O1)C=C(C=C2)C3=CNC4=C3C(=NC(=N4)NC5=C(C=C(C=C5)C(=O)NCCO)OC)OC6CCCC6

Origin of Product

United States

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